
4SC-202
准备方法
合成路线和反应条件: 多美替尼甲磺酸盐的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。 详细的合成路线是专有的,但通常涉及使用有机溶剂、催化剂和受控反应环境以确保高产率和纯度 .
工业生产方法: 多美替尼甲磺酸盐的工业生产遵循良好生产规范(GMP)以确保一致性和质量。 该过程涉及大规模合成、纯化和制剂步骤,并在每个阶段实施严格的质量控制措施 .
化学反应分析
反应类型: 多美替尼甲磺酸盐经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
科学研究应用
多美替尼甲磺酸盐具有广泛的科学研究应用,包括:
作用机制
多美替尼甲磺酸盐通过抑制 I 类组蛋白脱乙酰酶 (HDAC1、HDAC2 和 HDAC3) 和赖氨酸特异性去甲基化酶 1 (LSD1) 发挥作用。 这种抑制导致乙酰化组蛋白的积累,从而导致基因表达发生改变,促进细胞凋亡并抑制肿瘤生长 . 该化合物还影响微管动力学,进一步促进其抗癌活性 .
类似化合物:
罗米地辛 (FK228): 另一种 I 类 HDAC 抑制剂,具有类似的作用机制.
伏立诺他 (SAHA): 一种泛 HDAC 抑制剂,对多种 HDAC 同种型具有更广泛的活性.
贝利诺他 (PXD101): 一种泛 HDAC 抑制剂,具有不同的化学结构,但具有类似的治疗应用.
独特性: 多美替尼甲磺酸盐在选择性抑制 I 类 HDAC 和 LSD1 方面是独一无二的,这为癌症治疗提供了更具针对性的方法。 它能够调节组蛋白乙酰化和去甲基化,使其与其他 HDAC 抑制剂区分开来 .
相似化合物的比较
Romidepsin (FK228): Another class I HDAC inhibitor with a similar mechanism of action.
Vorinostat (SAHA): A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.
Belinostat (PXD101): A pan-HDAC inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness: Domatinostat tosylate is unique in its selective inhibition of class I HDACs and LSD1, which provides a more targeted approach to cancer therapy. Its ability to modulate both histone acetylation and demethylation sets it apart from other HDAC inhibitors .
生物活性
4SC-202 is an innovative compound with significant biological activity, particularly in the realm of cancer treatment. As an epigenetic modulator, it operates through the inhibition of lysine-specific demethylase 1 (LSD1) and class I histone deacetylases (HDACs), leading to alterations in gene expression that can enhance the immune response and suppress tumor growth. This article consolidates research findings, case studies, and data tables to elucidate the biological activities of this compound.
This compound primarily functions by modifying the epigenetic landscape of cancer cells. It inhibits LSD1 and HDACs, which are crucial in regulating gene expression associated with cancer proliferation and differentiation. By altering the methylation and acetylation patterns of histones, this compound can reactivate silenced tumor suppressor genes and downregulate overactive oncogenes.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : this compound induces cell cycle arrest and apoptosis in various cancer cell lines.
- Restoration of Immune Response : The compound enhances the visibility of cancer cells to the immune system, enabling immune cells to target tumors effectively.
Preclinical Studies
-
Antitumor Activity in Oral Squamous Cell Carcinoma (OSCC) :
- A study demonstrated that this compound significantly inhibited migration (67.7% for CAL27R and 49.3% for HSC6) and invasion (63.6% for CAL27R and 51.6% for HSC6) of OSCC cell lines .
- It also increased expression of epithelial markers (E-cadherin) while decreasing mesenchymal markers (N-cadherin), indicating a reversal of epithelial-mesenchymal transition (EMT).
Cell Line Migration Inhibition (%) Invasion Inhibition (%) CAL27R 67.7 63.6 HSC6 49.3 51.6 - Effects on Myelodysplastic Syndromes (MDS) :
Clinical Studies
The first-in-human study involving patients with advanced hematologic malignancies reported that 83% of participants experienced clinical benefits from this compound treatment, highlighting its potential efficacy in a clinical setting .
Immune Response Enhancement
In preclinical investigations, treatment with this compound resulted in cancer tissues becoming more recognizable to the immune system. Immune cells near tumors were no longer suppressed, allowing them to attack effectively. Mice treated with this compound showed a significantly slower growth rate of tumors compared to control groups .
属性
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXAZDVNICKFJ-ICSBZGNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186222-89-8 | |
Record name | Domatinostat tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOMATINOSTAT TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。